molecular formula C10H13N B7893365 1-(3-Methylphenyl)prop-2-en-1-amine CAS No. 688362-57-4

1-(3-Methylphenyl)prop-2-en-1-amine

Cat. No.: B7893365
CAS No.: 688362-57-4
M. Wt: 147.22 g/mol
InChI Key: LIFWNWRSRGOMQB-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H13N It is a derivative of phenylpropene, where the phenyl group is substituted with a methyl group at the meta position

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Methylphenyl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    1-(4-Methylphenyl)prop-2-en-1-amine: Similar structure but with the methyl group at the para position.

    1-(2-Methylphenyl)prop-2-en-1-amine: Methyl group at the ortho position.

    1-Phenylprop-2-en-1-amine: Lacks the methyl substitution.

Uniqueness: 1-(3-Methylphenyl)prop-2-en-1-amine is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its ortho and para counterparts .

Properties

IUPAC Name

1-(3-methylphenyl)prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-3-10(11)9-6-4-5-8(2)7-9/h3-7,10H,1,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFWNWRSRGOMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290483
Record name α-Ethenyl-3-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688362-57-4
Record name α-Ethenyl-3-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688362-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethenyl-3-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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